molecular formula Bi5H9N4O22 B7944304 BISMUTH SUBNITRATE

BISMUTH SUBNITRATE

Cat. No.: B7944304
M. Wt: 1461.99 g/mol
InChI Key: OAVDTZZNYFIIGB-UHFFFAOYSA-E
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth subnitrate is an inorganic compound of significant historical and contemporary value in scientific research. Its primary research applications are in two key areas: the study of gastrointestinal therapeutics and the investigation of antimicrobial mechanisms. In biomedical research, this compound is extensively utilized to model and understand the antiulcer and cytoprotective effects of bismuth-based drugs, particularly against Helicobacter pylori infections. Its mechanism of action is multifactorial, involving the formation of a protective coating on eroded gastrointestinal areas, which acts as a barrier against acid-pepsin digestion . Furthermore, it demonstrates antibacterial properties by disrupting key bacterial enzymes and pathways, including urease and oxidative defense systems in H. pylori . In veterinary science, it serves as a model compound for studying the mechanical prevention of bacterial invasion, such as in bovine mastitis, by forming a physical barrier . Beyond life sciences, this compound is a valuable precursor in materials science and synthetic chemistry, used in the preparation of other bismuth-containing compounds and as a catalyst in organic reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones . Physically, it appears as a white, slightly hygroscopic powder that is practically insoluble in water and alcohol but readily dissolved by mineral acids . This product is intended for research purposes in a controlled laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

tetrabismuth;oxobismuthanylium;nonahydroxide;tetranitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q+1;4*+3;4*-1;;;;;;;;;;/p-9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVDTZZNYFIIGB-UHFFFAOYSA-E
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].O=[Bi+].[Bi+3].[Bi+3].[Bi+3].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi5H9N4O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1461.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Raw Material Preparation and Pretreatment

Coarse bismuth oxide (Bi₂O₃) serves as the primary feedstock for this method. The raw material typically contains trace metallic impurities such as lead (Pb: 7–12 ppm), copper (Cu: 25–30 ppm), and iron (Fe: 100–125 ppm), which must be reduced to sub-ppm levels in the final product. Preprocessing involves sieving the oxide to –60 mesh (≤250 µm) and ball-milling oversize particles to ensure uniform reactivity.

Nitric Acid Leaching and Impurity Removal

The sieved bismuth oxide is mixed with concentrated nitric acid (HNO₃) at mass ratios of 1:1 to 1:1.5 (Bi₂O₃:HNO₃) under controlled temperatures (50–100°C). This exothermic reaction generates bismuth nitrate intermediates while dissolving soluble impurities. Critical parameters include:

ParameterRangeEffect on Purity
Acid/Oxide Ratio1–1.5:1Higher ratios reduce Bi losses
Reaction Temperature50–100°C>85°C accelerates impurity dissolution
Leaching Time1–48 hrsProlonged time minimizes residual Fe

The acidic filtrate undergoes hydrolysis with deionized water (1:10 v/v) to precipitate this compound, achieving >99% Bi content by mass. Post-treatment involves press filtration and washing with cold deionized water to remove residual nitrates.

High-Pressure Synthesis from Metallic Bismuth

Pressurized Reaction Vessel Configuration

This method utilizes metallic bismuth (3–5 mm granules) reacted with 30–60% nitric acid in sealed pressure vessels. The reaction proceeds at 1.0–1.6 MPa and 140–170°C, leveraging autogenous pressure from nitrogen dioxide (NO₂) evolution to accelerate kinetics:

Bi+4HNO3Bi(NO3)3+NO+2H2O\text{Bi} + 4\text{HNO}3 \rightarrow \text{Bi(NO}3\text{)}3 + \text{NO} + 2\text{H}2\text{O}

Subsequent hydrolysis of bismuth nitrate yields the subnitrate:

Bi(NO3)3+2H2OBiONO3H2O+2HNO3\text{Bi(NO}3\text{)}3 + 2\text{H}2\text{O} \rightarrow \text{BiONO}3\cdot\text{H}2\text{O} + 2\text{HNO}3

Neutralization and Product Isolation

The intermediate bismuth nitrate solution is neutralized to pH 1.8–2.0 using sodium hydroxide (NaOH), followed by dispersion-assisted dehydration (e.g., polyacrylamide additives). This method reduces nitric acid consumption by 40% compared to atmospheric processes and eliminates external heating requirements through reaction exothermicity.

Comparative Analysis of Synthesis Routes

Yield and Purity Metrics

MethodBi Yield (%)Final Impurities (ppm)Energy Consumption (kWh/kg)
Oxide Nitration92–95Fe:1–2, Pb:<118–22
Metal High-Pressure97–99Fe:<1, Cu:<0.58–12

The pressurized metal route achieves superior purity (99.9% BiONO₃·H₂O) due to closed-system operation minimizing atmospheric contamination. However, it requires specialized equipment for pressure containment.

Environmental Impact Considerations

Waste streams differ significantly between methods:

  • Oxide Process : Generates 0.52% nitric acid-insoluble residues (carbonaceous impurities), which are recycled as pyrometallurgical reductants.

  • Metal Process : Captures NO₂ emissions via alkali scrubbing, converting them to sodium nitrate byproducts.

Advanced Purification Techniques

Recrystallization from Nitric Acid Solutions

Industrial-scale purification involves dissolving crude this compound in 5–10% HNO₃ at 60°C, followed by slow cooling to 5°C to precipitate high-purity crystals. This step reduces alkali metal contaminants (Na, K) to <3 ppm.

Chelation-Assisted Filtration

Ethylenediaminetetraacetic acid (EDTA) treatment (0.1–0.5 mol/L) effectively sequesters residual Fe³⁺ and Cu²⁺ ions, achieving sub-ppm metal concentrations suitable for pharmaceutical applications.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Inline pH monitoring (0.5–1.5 range)

  • Automated temperature cascades (50→85→25°C)

  • Centrifugal separators achieving 99.8% solid recovery

This configuration enables 500–800 kg/hr production rates with <2% batch variability.

Closed-Loop Mother Liquor Recycling

Bismuth nitrate mother liquor from hydrolysis is concentrated via vacuum evaporation (0.8–1.2 kPa) and reintroduced to the leaching stage, reducing fresh acid consumption by 65%.

Emerging Methodologies and Research Frontiers

Electrochemical Nitration

Preliminary studies demonstrate bismuth anode dissolution in nitric acid electrolytes (0.5–1.0 M) under 2–3 V potentials, achieving 88% current efficiency. This method eliminates NOx emissions but requires costly platinum cathodes.

Microwave-Assisted Synthesis

Microwave irradiation (2.45 GHz, 800 W) reduces reaction times from hours to minutes by enhancing nitric acid dissociation:

HNO3MWNO2++OH\text{HNO}3 \xrightarrow{\text{MW}} \text{NO}2^+ + \text{OH}^-

Trials show 95% yield in 15 minutes with 50% energy reduction versus conventional heating .

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

Bismuth subnitrate undergoes hydrolysis in aqueous environments, releasing nitric acid and forming bismuth oxyhydroxides. This behavior underpins its incompatibility with alkaline or reducing agents.

Reaction

Bi5H9N4O22+H2OBiO(OH)+HNO3\text{Bi}_5\text{H}_9\text{N}_4\text{O}_{22} + \text{H}_2\text{O} \rightarrow \text{BiO(OH)} + \text{HNO}_3

  • Conditions : Ambient temperature, aqueous medium.

  • Products : Bismuth oxyhydroxide (BiO(OH)) and nitric acid.

  • Mechanism : Progressive hydrolysis due to the compound’s basic nitrate structure .

Key Observations References
Hydrolysis begins immediately in water, lowering pH due to HNO₃ release.
Forms insoluble BiO(OH) precipitates at pH ~5.

Reaction with Strong Acids

This compound dissolves in concentrated hydrochloric or nitric acid, forming soluble bismuth salts:

Bi5H9N4O22+HClBiCl3+NO3+H2O\text{Bi}_5\text{H}_9\text{N}_4\text{O}_{22} + \text{HCl} \rightarrow \text{BiCl}_3 + \text{NO}_3^- + \text{H}_2\text{O}

  • Applications : Used in analytical chemistry to prepare bismuth standards .

Reaction with Alkali Hydroxides

Sodium hydroxide precipitates bismuth hydroxide:

Bi3++3OHBi(OH)3\text{Bi}^{3+} + 3\text{OH}^- \rightarrow \text{Bi(OH)}_3

  • Product : White amorphous precipitate (Bi(OH)₃), insoluble in excess NaOH .

Reduction by Stannite Ion

Stannite ion (Sn(OH)₄²⁻) reduces Bi³⁺ to metallic bismuth:

2Bi(OH)3+3Sn(OH)422Bi(s)+3Sn(OH)622\text{Bi(OH)}_3 + 3\text{Sn(OH)}_4^{2-} \rightarrow 2\text{Bi}(s) + 3\text{Sn(OH)}_6^{2-}

  • Conditions : Freshly prepared stannite solution (from SnCl₂ + excess NaOH).

  • Product : Black metallic bismuth particles .

Incompatibility with Reducing Agents

This compound reacts violently with strong reducing agents (e.g., metals, organic acids):

Bi5H9N4O22+ReductantBi0+NOx+H2O\text{Bi}_5\text{H}_9\text{N}_4\text{O}_{22} + \text{Reductant} \rightarrow \text{Bi}^{0} + \text{NO}_x + \text{H}_2\text{O}

  • Hazard : Exothermic oxidation-reduction reactions, risk of ignition .

Complexation and Coordination Chemistry

In dimethyl sulfoxide (DMSO), this compound forms high-nuclearity oxido clusters:

[Bi38O45(NO3)24(DMSO)26][\text{Bi}_{38}\text{O}_{45}(\text{NO}_3)_{24}(\text{DMSO})_{26}]

  • Structure : Crystallizes as triclinic complexes with DMSO ligands.

  • Significance : Demonstrates bismuth’s tendency to form polynuclear species in coordinating solvents .

Incompatibilities and Stability

Incompatible Substances Observed Reaction References
Chlorine trifluoride (ClF₃)Hypergolic ignition on contact.
Carbonates, iodidesDisplacement reactions, gas evolution.
Iron/copper alloysRedox reactions, corrosion.

Storage Guidelines :

  • Avoid moisture, reducing agents, and combustible materials.

  • Store in airtight containers with acidic stabilizers .

Biological Redox Interactions

While not a classical chemical reaction, this compound interacts with bacterial enzymes via redox mechanisms:

  • Targets : Binds to Zn²⁺/Fe³⁺ sites in Helicobacter pylori enzymes (e.g., urease, alcohol dehydrogenase).

  • Effect : Inhibits metabolic pathways, disrupting pH homeostasis .

Scientific Research Applications

Medical Applications

1.1 Gastrointestinal Disorders

Bismuth subnitrate is primarily recognized for its role in treating gastrointestinal disorders, particularly those associated with Helicobacter pylori infections. It is commonly used as part of combination therapies to enhance the eradication rates of this bacterium, which is linked to peptic ulcers and gastric cancer.

  • Case Study: Efficacy in H. pylori Eradication
    A study demonstrated that adding this compound to a dual therapy regimen (omeprazole and amoxicillin) significantly improved H. pylori eradication rates from 52% to 72% . This combination not only enhanced eradication but also improved healing outcomes for peptic ulcers.

1.2 Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens. Research indicates that it exhibits inhibitory effects on major mastitis-causing bacteria, such as Staphylococcus aureus and Escherichia coli.

  • In Vitro Studies
    In vitro experiments showed that this compound reduced bacterial growth across different strains, suggesting its potential utility in veterinary medicine as a teat sealant in dairy cows to prevent intramammary infections during the dry period .

1.3 Toxicological Insights

Despite its therapeutic benefits, there are documented cases of toxicity associated with prolonged use of this compound, leading to conditions such as myoclonic encephalopathy. Reports indicate that patients developed neurological symptoms after extended ingestion of bismuth-containing medications . Understanding these adverse effects is crucial for safe clinical application.

Agricultural Applications

2.1 Veterinary Medicine

This compound's role as an antimicrobial agent extends to veterinary applications, particularly in dairy cattle management. Its incorporation into teat sealants has been explored for preventing mastitis during the dry period.

  • Research Findings
    Studies have indicated that formulations containing this compound can create a physical barrier in the teat canal while also exhibiting direct antibacterial effects against mastitis pathogens .

Pharmacological Mechanisms

3.1 Mechanisms of Action

The pharmacodynamics of this compound reveal several mechanisms through which it exerts its therapeutic effects:

  • Cytoprotective Effects : this compound has been shown to protect gastric mucosa by promoting mucosal healing and reducing inflammation .
  • Antimicrobial Mechanisms : It disrupts bacterial virulence factors and metabolic pathways essential for pathogen survival .

Data Summary Table

Application AreaFindings/ResultsReferences
Gastrointestinal HealthEnhanced H. pylori eradication rates when combined with omeprazole and amoxicillin
Antimicrobial ActivityInhibitory effects on major mastitis pathogens like Staphylococcus aureus
ToxicityCases of myoclonic encephalopathy reported due to prolonged use
Veterinary MedicineEffective in preventing intramammary infections in dairy cows

Comparison with Similar Compounds

Comparison with Similar Bismuth Compounds

Chemical and Structural Properties

Compound Chemical Formula Key Properties
Bismuth Subnitrate Bi(NO₂)₃ Basic nitrate; nitrite anion; limited solubility; arsenic contamination common
Bismuth Nitrate Bi(NO₃)₃ Ionic nitrate (NO₃⁻); higher solubility; used in organic synthesis
Colloidal Bismuth Subcitrate Complex citrate-Bi polymer Partially soluble; directly toxic to H. pylori; absorbed systemically
Bismuth Subsalicylate C₇H₅BiO₄ Layered structure; anti-inflammatory, antimicrobial; low toxicity

Key Differences :

  • Anion Type: Subnitrate contains nitrite (NO₂⁻), while nitrate (Bi(NO₃)₃) and subsalicylate (C₇H₅BiO₄) have distinct anions affecting reactivity and applications.
  • Solubility : Subcitrate and subsalicylate exhibit partial solubility, enhancing bioavailability compared to subnitrate .
  • Toxicity : Subnitrate carries arsenic impurities (up to 1–14% in some samples) and nitrate poisoning risks, unlike subsalicylate or subcitrate .
Anti-Helicobacter pylori Activity
Compound Mechanism Efficacy in Triple Therapy
This compound Indirect antimicrobial effects 74% eradication rate
Colloidal Bismuth Subcitrate Direct toxicity to H. pylori 70% eradication rate
  • Subnitrate’s efficacy arises from indirect mechanisms (e.g., mucosal protection), while subcitrate directly inhibits H. pylori .
Hypertension Management
  • Subnitrate reduces arterial tension via gradual NO₂⁻ release, contrasting with rapid-acting nitrites (e.g., sodium nitrite) .
  • No evidence exists for similar hypotensive effects in other bismuth compounds.
Cisplatin Nephrotoxicity Mitigation
  • Subnitrate preadministration reduces cisplatin nephrotoxicity by inducing metallothionein in organs, preserving renal function without compromising antitumor efficacy .

Biological Activity

Bismuth subnitrate (Bi(NO₃)₃·3Bi₂O₃) is a compound that has garnered attention for its biological activities, particularly its antimicrobial properties and potential therapeutic applications. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and safety profile.

Antimicrobial Properties

Mechanisms of Action

This compound exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Streptococcus uberis. The mechanisms through which this compound exerts its antimicrobial effects include:

  • Inhibition of Enzymatic Activity : Bismuth compounds can inactivate enzymes crucial for bacterial metabolism, such as urease and F1-ATPase. This disruption affects essential pathways in pathogens like Helicobacter pylori, leading to their eradication .
  • Biofilm Disruption : Studies have indicated that bismuth nanoparticles derived from this compound can significantly reduce biofilm formation in bacteria, enhancing their susceptibility to antibiotics .

Efficacy Against Mastitis-Causing Agents

A study assessed the effect of this compound on major mastitis-causing bacteria. Using disk diffusion and impedance measurement techniques, it was found that this compound reduced bacterial growth across all tested strains, although the degree of inhibition varied by species . The results are summarized in Table 1.

Bacterial Strain Growth Inhibition (%)
Streptococcus uberis60%
Staphylococcus aureus75%
Escherichia coli50%

Case Studies and Clinical Applications

Use in Treating H. pylori Infections

This compound has been traditionally used in treating H. pylori infections. Recent studies have demonstrated its ability to disrupt key virulence factors in H. pylori, such as CagA and VacA proteins, which are vital for bacterial colonization and pathogenicity .

Toxicity Reports

Despite its therapeutic benefits, there have been reports of toxicity associated with this compound usage. A notable case involved patients developing myoclonic encephalopathy after ingesting bismuth salts for therapeutic reasons. Symptoms included mental confusion and motor disorders, with EEG patterns aiding in diagnosis . However, such toxic effects are considered rare when used appropriately.

Safety Profile

Historically, bismuth compounds have been regarded as safe; however, cases of toxicity have led to increased scrutiny. The incidence of adverse effects appears to correlate with dosage and duration of use. For instance, a review indicated that while large doses (up to 40g) were administered without significant adverse outcomes in some cases, others reported severe reactions after prolonged use .

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Adopt the "tandem synthesis" approach, where two independent labs replicate procedures using identical reagents and equipment. Publish detailed protocols with raw data (e.g., XRD spectra, reaction logs) in supplementary materials. Cross-lab validation minimizes batch-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.